2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine is a boronic ester derivative that has gained significant attention in organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the field of cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine typically involves the following steps:
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Formation of the Boronic Ester: : The initial step involves the reaction of furo[3,2-B]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Purification: : After the reaction, the product is purified using techniques such as column chromatography to isolate the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
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Scaling Up the Reaction: : The reaction is scaled up using larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality.
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Continuous Flow Chemistry: : To enhance efficiency and safety, continuous flow chemistry techniques may be employed. This allows for better control over reaction parameters and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine undergoes various types of chemical reactions, including:
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Cross-Coupling Reactions: : This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
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Oxidation and Reduction: : The boronic ester group can be oxidized to form boronic acids or reduced to form boranes, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: DMF, THF, or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted furo[3,2-B]pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine has numerous applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.
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Biology: : The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
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Medicine: : It plays a role in the development of new drugs, particularly those targeting cancer and infectious diseases.
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Industry: : The compound is used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the organic group to the halide, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine is unique due to its fused heterocyclic structure, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules where specific electronic characteristics are required.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)11-8-9-10(16-11)6-5-7-15-9/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPRRWXGBQZDIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156145 | |
Record name | Furo[3,2-b]pyridine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2019997-40-9 | |
Record name | Furo[3,2-b]pyridine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2019997-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furo[3,2-b]pyridine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601156145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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